6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one
Description
6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a triazine moiety and an ethylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
6-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-4-8-19-10(20)7-6-9(18-19)22-13-16-11(14-5-2)15-12(17-13)21-3/h6-7H,4-5,8H2,1-3H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVABIZDBKPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)OC)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions.
Coupling with Pyridazinone: The final step involves coupling the triazine intermediate with 2-propylpyridazin-3(2H)-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **6-{[4-(methylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one
- **6-{[4-(ethylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one
- **6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-butylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylamino group and a methoxy-substituted triazine ring makes it particularly effective in certain reactions and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
